Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
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Overview
Description
Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a synthetic compound that belongs to the beta-carboline class of molecules. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, 4-fluorobenzaldehyde is used as the aldehyde component. The reaction is carried out under acidic conditions, often using hydrochloric acid, to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydro-beta-carboline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities depending on the nature and position of the substituents.
Scientific Research Applications
Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-viral agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety. Additionally, the compound may interact with serotonin and dopamine receptors, modulating their activity and contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline derivative with MAO inhibitory activity.
Harmaline: Similar to harmine, it also exhibits neuroprotective properties.
Tetrahydroharmine: A reduced form of harmine with distinct pharmacological effects.
Uniqueness
Methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and ability to cross the blood-brain barrier. This structural feature may contribute to its increased potency and efficacy compared to other beta-carboline derivatives.
Properties
Molecular Formula |
C19H18ClFN2O2 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H17FN2O2.ClH/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11;/h2-9,16-17,21-22H,10H2,1H3;1H |
InChI Key |
NIMYPSGKUIKMEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)F)NC4=CC=CC=C24.Cl |
Origin of Product |
United States |
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